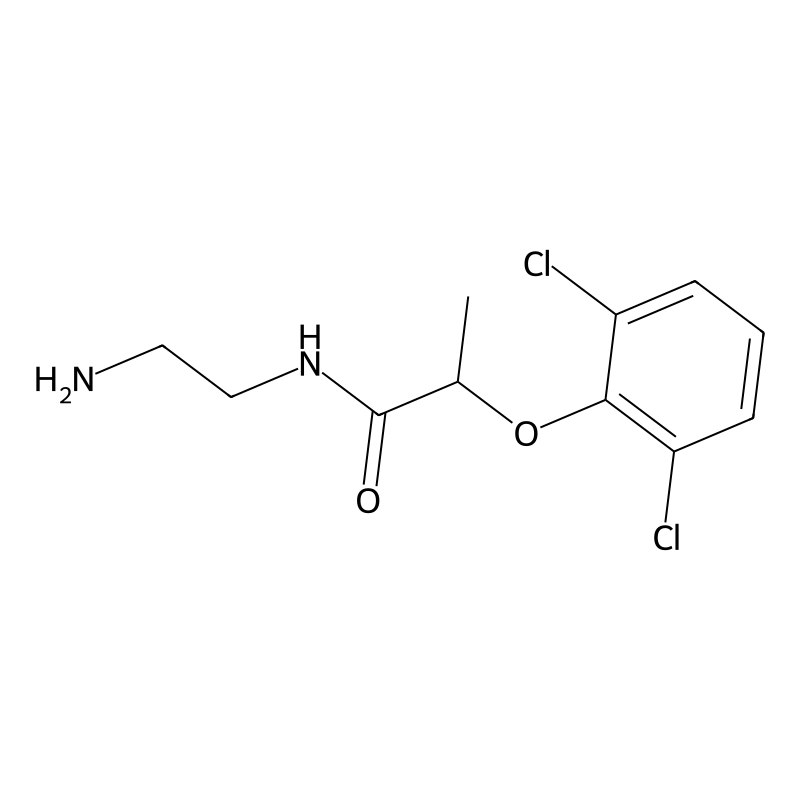

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a synthetic compound characterized by its unique molecular structure, which includes a propanamide backbone with a 2-aminoethyl group and a 2,6-dichlorophenoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 277.15 g/mol. The compound is notable for its potential biological activities and applications in pharmacology and biochemistry.

Synthesis and Characterization:

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, also known as lofexidine metabolite (LADP), is a metabolite of the antihypertensive drug lofexidine. Lofexidine is metabolized in the human body primarily by N-demethylation, resulting in the formation of LADP.

Several research articles describe the synthesis and characterization of LADP using various methods, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow researchers to identify and confirm the structure of the molecule.

Potential Pharmacological Effects:

While LADP is not a prescribed medication itself, some scientific research has investigated its potential pharmacological effects. Studies suggest LADP may possess:

- Antioxidant properties: LADP has been shown to exhibit free radical scavenging activity in vitro, potentially offering protection against oxidative stress.

- Neuroprotective potential: LADP may have neuroprotective effects by reducing the production of reactive oxygen species in brain cells.

Role in Drug Metabolism Studies:

LADP serves as a valuable tool in drug metabolism studies. By analyzing the presence and concentration of LADP in biological samples, researchers can gain insights into the metabolic pathways and elimination rates of lofexidine. This information is crucial for optimizing drug dosing regimens and ensuring patient safety.

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide exhibits significant biological activity, particularly in toxicological studies. It has been classified as toxic when ingested or when it comes into contact with skin (H301 and H311 classifications) due to its acute toxicity profiles . The implications of this toxicity are vital for its handling and potential therapeutic uses.

Several synthesis methods have been documented for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. One common method involves the reaction of 2,6-dichlorophenol with appropriate amine derivatives under controlled conditions. Detailed experimental setups typically include:

- Reagents: 2,6-dichlorophenol, ethylenediamine or similar amines.

- Solvents: Common solvents like ethanol or dichloromethane may be used.

- Conditions: Reactions often require heating under reflux or specific catalytic conditions to promote yield.

Experimental results indicate varying yields based on the specific conditions applied during synthesis .

The applications of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide span several fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development.

- Agricultural Chemicals: Potential use as a herbicide or pesticide due to its chemical structure.

- Research: Utilized in studies exploring enzyme interactions and metabolic pathways.

Several compounds share structural similarities with N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(4-Chloro-phenoxy)-N-ethyl-propanamide | C12H14ClN | Moderate toxicity |

| N-(3-Aminopropyl)-2-(4-chlorophenoxy)acetamide | C12H16ClN | Antimicrobial properties |

| 3-Amino-1-(4-chloro-phenyl)-propan-1-one | C10H10ClN | Neuroactive |

Uniqueness

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is unique due to its specific dichlorophenoxy group arrangement and the presence of an aminoethyl side chain, which significantly influences its biological activity compared to other similar compounds. This structural feature may enhance its interaction with specific biological targets, making it a subject of interest in pharmacological research.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic